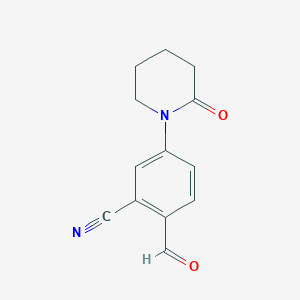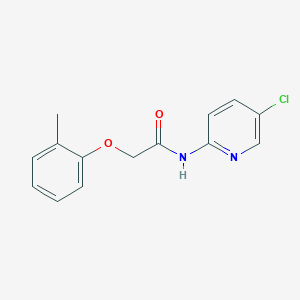![molecular formula C16H12BrN5OS B12449086 2-[(6-amino-3,5-dicyano-4-methylpyridin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B12449086.png)
2-[(6-amino-3,5-dicyano-4-methylpyridin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-amino-3,5-dicyano-4-methylpyridin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide is a complex organic compound known for its significant role in various scientific research fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-3,5-dicyano-4-methylpyridin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 6-amino-3,5-dicyano-4-methylpyridine with a suitable sulfanyl reagent, followed by acylation with 4-bromophenylacetyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-[(6-amino-3,5-dicyano-4-methylpyridin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can alter the sulfanyl group, potentially forming sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the nitrile groups to amines.
Substitution: Halogenation or other substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
2-[(6-amino-3,5-dicyano-4-methylpyridin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[(6-amino-3,5-dicyano-4-methylpyridin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing cellular pathways and biochemical processes. The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- **2-[(6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide
- 2,6-dichloropyridine-3,5-dicarbonitrile
Uniqueness
What sets 2-[(6-amino-3,5-dicyano-4-methylpyridin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide apart is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C16H12BrN5OS |
|---|---|
Peso molecular |
402.3 g/mol |
Nombre IUPAC |
2-(6-amino-3,5-dicyano-4-methylpyridin-2-yl)sulfanyl-N-(4-bromophenyl)acetamide |
InChI |
InChI=1S/C16H12BrN5OS/c1-9-12(6-18)15(20)22-16(13(9)7-19)24-8-14(23)21-11-4-2-10(17)3-5-11/h2-5H,8H2,1H3,(H2,20,22)(H,21,23) |
Clave InChI |
ONYOWVDRKPUATC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=C1C#N)SCC(=O)NC2=CC=C(C=C2)Br)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9A,11A-Dimethyl-1-(6-methylheptan-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9BH,10H,11H-cyclopenta[A]phenanthren-7-YL hexadecyl carbonate](/img/structure/B12449005.png)
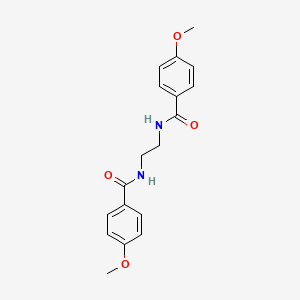
![4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B12449016.png)
![N,N'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldimethanediyl)bis(2-phenylacetamide)](/img/structure/B12449019.png)
methanone](/img/structure/B12449042.png)
![2-{[(2-Carboxyphenyl)sulfanyl]methyl}-5-methylfuran-3-carboxylic acid](/img/structure/B12449045.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzamide](/img/structure/B12449048.png)
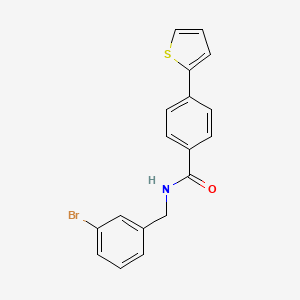
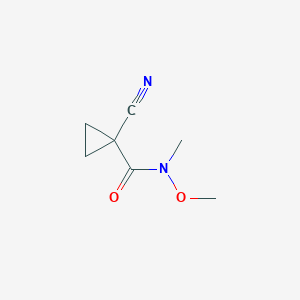
![2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol](/img/structure/B12449066.png)
![[2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B12449069.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B12449070.png)
